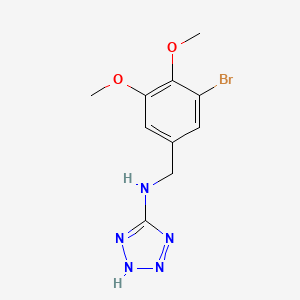
N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine, also known as BDMT, is a chemical compound that has gained interest in the scientific community due to its potential biological activities. BDMT belongs to the class of tetrazole-containing compounds, which have been shown to exhibit various biological properties, such as antimicrobial, anticancer, and anticonvulsant activities.
Mechanism of Action
The exact mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine is not fully understood. However, it has been suggested that N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine has been shown to exhibit various biochemical and physiological effects. In addition to its antitumor activity, N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine has been found to modulate the immune system by increasing the production of certain cytokines, such as interleukin-2 and interferon-gamma. N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine has also been shown to exhibit antidepressant-like effects in animal models, which suggests its potential as a therapeutic agent for the treatment of depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine in lab experiments is its potential as a therapeutic agent for cancer treatment. However, a limitation of using N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several potential future directions for research involving N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine. One area of interest is the development of novel therapeutic agents based on the structure of N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine. Another area of interest is the investigation of the potential mechanisms of action of N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine, which may lead to the identification of new targets for cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine in clinical settings.
Synthesis Methods
The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine can be achieved through a multistep process involving the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with sodium azide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with 5-chlorotetrazole.
Scientific Research Applications
N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine has been studied for its potential biological activities, including its ability to inhibit the growth of cancer cells, modulate the immune system, and act as an antidepressant. In a recent study, N-(3-bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine was found to exhibit potent antitumor activity against human breast cancer cells, which suggests its potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-2H-tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O2/c1-17-8-4-6(3-7(11)9(8)18-2)5-12-10-13-15-16-14-10/h3-4H,5H2,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFBQOOMAPOOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=NNN=N2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5829871.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5829890.png)
![4-bromo-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5829897.png)


![2-[(3-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5829927.png)

![N-allyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5829942.png)

![N-{[(2-thienylmethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5829954.png)

![methyl 5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2-furoate](/img/structure/B5829980.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5829987.png)
